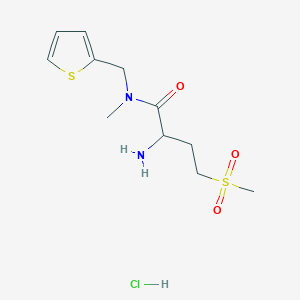

![molecular formula C14H24Cl2N2O B1377459 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 1432681-77-0](/img/structure/B1377459.png)

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

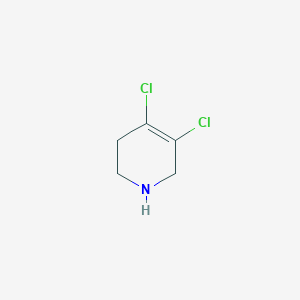

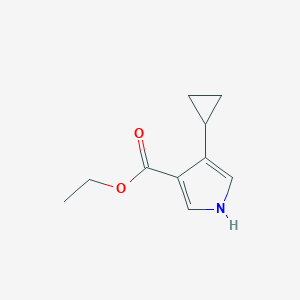

“2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1432681-77-0 . It has a molecular weight of 307.26 . The IUPAC name for this compound is 2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)ethan-1-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O.2ClH/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16;;/h3-6H,1-2,7-12,15H2;2*1H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Targeted Protein Degradation

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation . By connecting a ligand for an E3 ubiquitin ligase to a binder of the target protein, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.

Modulation of Receptor Activity

The pyrrolidine scaffold is known for its role in the modulation of various receptors. For instance, derivatives of this compound have shown potential in modulating the activity of the RORγt receptor , which is involved in the regulation of immune responses .

Antibacterial Properties

The structure-activity relationship (SAR) studies indicate that certain N’-substituents on the pyrrolidine ring can enhance antibacterial activity. This suggests that the compound could be modified to develop new antibacterial agents .

Enzyme Inhibition

Compounds with the pyrrolidine structure have been found to inhibit a wide range of enzymes, such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , and endothelin-converting enzyme 1 . This makes them valuable for therapeutic applications where enzyme inhibition is desired .

Antioxidative Effects

Pyrrolidine derivatives, including those related to the compound , have demonstrated antioxidative properties. These effects are beneficial in combating oxidative stress, which is implicated in various diseases .

Impact on Cell Cycle

Research has characterized the effects of pyrrolidine-containing compounds on the cell cycle. This is crucial for understanding their potential in treating diseases characterized by abnormal cell proliferation .

Pharmacokinetic Modification

The introduction of the pyrrolidine ring into drug molecules can significantly alter their pharmacokinetic properties, such as solubility and membrane permeability. This can lead to improved drug delivery and efficacy .

Stereoselective Drug Design

The stereogenicity of the pyrrolidine ring allows for the creation of stereoisomers with different biological profiles. This is particularly important in the design of drugs that require a specific stereochemistry for effective binding to enantioselective proteins .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to inhibit a wide range of enzymes and affect various biochemical pathways .

Result of Action

Similar compounds have been found to have antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .

Propriétés

IUPAC Name |

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16;;/h3-6H,1-2,7-12,15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHRDLKXCKVOKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)

![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)